molecular formula C10H10N2OS B2778637 N-(benzo[d]thiazol-5-yl)propionamide CAS No. 922969-27-5

N-(benzo[d]thiazol-5-yl)propionamide

Cat. No. B2778637
CAS RN: 922969-27-5
M. Wt: 206.26
InChI Key: WUGDREKDVSIYLB-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-5-yl)propionamide” is a compound that is part of the benzothiazole family . Benzothiazoles have been found to have significant anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(benzo[d]thiazol-5-yl)propionamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-5-yl)propionamide” can be analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives have shown better inhibition potency against M. tuberculosis when compared with standard reference drugs . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-5-yl)propionamide” can be analyzed based on its IR, 1H, 13C NMR and mass spectral data .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the synthesis of new benzothiazole derivatives for their potential anti-tubercular properties. These compounds, including N-(1,3-benzothiazol-5-yl)propanamide derivatives, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules were found to be comparable or even superior to standard reference drugs .

Antibacterial Agents

N-(1,3-benzothiazol-5-yl)propanamide derivatives have been synthesized and evaluated for their antibacterial efficacy. Certain derivatives have exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range. These findings suggest the potential of these compounds as novel antibacterial agents .

Inhibition of IL-6/JAK/STAT3 Pathway

Compounds based on the benzothiazole scaffold have been designed to test their inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway. This pathway is crucial in inflammatory processes, and its inhibition can be beneficial in treating diseases like rheumatoid arthritis and other inflammatory disorders .

Herbicide Development

Benzothiazole derivatives have been explored for their use as protoporphyrinogen oxidase (PPO) inhibitors, which are a class of herbicides. These compounds prevent the growth of unwanted plants by disrupting chlorophyll synthesis, making them valuable in agricultural research .

Analgesic and Anti-Inflammatory Activities

Thiazole derivatives, including N-(1,3-benzothiazol-5-yl)propanamide, have been investigated for their analgesic and anti-inflammatory activities. These compounds have shown promising results in in vitro assays, indicating their potential as pain relievers and anti-inflammatory drugs .

COX-1 Inhibitory Activity

Some benzothiazole derivatives have been assessed for their cyclooxygenase-1 (COX-1) inhibitory activity. COX-1 is an enzyme involved in the inflammatory process, and its inhibition can lead to anti-inflammatory effects. These compounds have demonstrated weak COX-1 inhibitory activity, suggesting a potential for further optimization and development as anti-inflammatory agents .

Future Directions

The future directions for “N-(benzo[d]thiazol-5-yl)propionamide” could involve further exploration of its anti-tubercular properties, as well as its potential uses in other medical applications .

Mechanism of Action

Mode of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting that they may inhibit the production or action of pro-inflammatory molecules.

Biochemical Pathways

Given the reported anti-inflammatory properties of benzothiazole derivatives , it is plausible that they may affect pathways related to inflammation and immune response.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting that they may reduce inflammation at the cellular level.

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-10(13)12-7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGDREKDVSIYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)propionamide

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